molecular formula C14H17NOS B6264810 7-benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one CAS No. 1690364-55-6

7-benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one

Cat. No.: B6264810
CAS No.: 1690364-55-6
M. Wt: 247.4
InChI Key:
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Description

7-benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one is a heterocyclic compound with a unique bicyclic structure. It is known for its potential pharmacological properties, including analgesic, antiarrhythmic, and antibacterial activities . The compound’s structure consists of a bicyclo[3.3.1]nonane framework with a benzyl group, a sulfur atom, and a nitrogen atom, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of 7-benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one typically involves the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkoxyalkylamines and paraformaldehyde in acetous methanol . This method allows for the formation of the bicyclic structure with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

7-benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

Common reagents used in these reactions include alkali metal hydrides for reduction and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions include sulfoxides, sulfones, and secondary alcohols.

Scientific Research Applications

7-benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one involves its interaction with various molecular targets. Its analgesic effects are likely due to its interaction with opioid receptors, while its antiarrhythmic effects may involve the modulation of ion channels in cardiac cells . The antibacterial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

7-benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one can be compared with other bicyclic compounds such as:

The uniqueness of this compound lies in its specific combination of a benzyl group, sulfur, and nitrogen atoms, which contribute to its distinct pharmacological profile.

Properties

CAS No.

1690364-55-6

Molecular Formula

C14H17NOS

Molecular Weight

247.4

Purity

95

Origin of Product

United States

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